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molecular formula C11H7ClOS B1350412 5-(4-Chlorophenyl)thiophene-2-carbaldehyde CAS No. 38401-71-7

5-(4-Chlorophenyl)thiophene-2-carbaldehyde

Cat. No. B1350412
M. Wt: 222.69 g/mol
InChI Key: JFAKPLYPDADDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051300B2

Procedure details

To a solution of 5-(4-Chloro-phenyl)-thiophene-2-carbaldehyde (5 g, 22.45 mmol) in methanol (250 ml) at 0° C. under an atmosphere of nitrogen was added sodium borohydride (1.02 g, 26.94 mmol) portionwise over a period of 5 minutes. The reaction was then allowed to warm to room temperature and stirred for 3 hours. The reaction was quenched with saturated aqueous ammonium chloride solution (100 ml) and stirred for 5 minutes, before the methanol is removed under reduced pressure. The resulting heterogeneous mixture was then extracted with ethyl acetate (2×100 ml), the combined organics dried over magnesium sulphate and the solvent removed under reduced pressure to give [5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol (4.89 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:12][C:11]([CH:13]=[O:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:12][C:11]([CH2:13][OH:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(S1)C=O
Name
Quantity
1.02 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous ammonium chloride solution (100 ml)
STIRRING
Type
STIRRING
Details
stirred for 5 minutes, before the methanol
Duration
5 min
CUSTOM
Type
CUSTOM
Details
is removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resulting heterogeneous mixture was then extracted with ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(S1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.89 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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